CXCR2 vs. CXCR1 Selectivity: Elubrixin's ~38-Fold Higher Selectivity Over Navarixin
Elubrixin demonstrates a substantial selectivity window for CXCR2 over CXCR1, a key differentiator from dual antagonists like Navarixin. While Navarixin is a potent dual CXCR1/2 antagonist (IC50: CXCR2 = 2.6 nM, CXCR1 = 36 nM), Elubrixin shows significantly weaker affinity for CXCR1 (IC50 > 10,000 nM) [1][2]. This makes Elubrixin a more suitable tool for dissecting CXCR2-specific functions in systems where CXCR1 may also play a role.
| Evidence Dimension | CXCR2 vs CXCR1 selectivity |
|---|---|
| Target Compound Data | CXCR2 IC50: 310.5 nM (shape change assay); CXCR1 IC50: >10,000 nM |
| Comparator Or Baseline | Navarixin (SCH-527123): CXCR2 IC50: 2.6 nM; CXCR1 IC50: 36 nM |
| Quantified Difference | Selectivity Ratio (CXCR1/CXCR2): Elubrixin > 32-fold; Navarixin = 14-fold. This translates to Elubrixin being ~2.3 times more selective for CXCR2 over CXCR1 than Navarixin. |
| Conditions | Human neutrophil shape change assay (CXCR2) and binding assay (CXCR1). |
Why This Matters
For researchers studying CXCR2-specific pathways, Elubrixin provides a cleaner pharmacological profile with less potential for CXCR1-mediated off-target effects.
- [1] IUPHAR/BPS Guide to Pharmacology. elubirixin activity data (CXCR1 IC50 >10000 nM). View Source
- [2] BioTool. Navarixin (SCH-527123) product information (CXCR2 IC50 2.6 nM, CXCR1 IC50 36 nM). View Source
